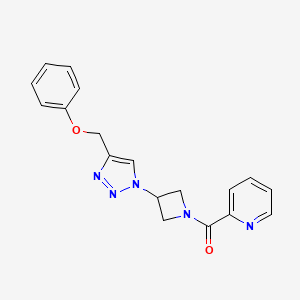

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone

Description

This compound features a hybrid structure combining an azetidine ring, a 1,2,3-triazole moiety substituted with a phenoxymethyl group, and a pyridin-2-yl methanone unit. The 1,2,3-triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , offers metabolic stability and hydrogen-bonding capabilities. The phenoxymethyl substituent may influence lipophilicity and π-π stacking interactions, while the pyridin-2-yl methanone group introduces a planar aromatic system for target engagement.

Properties

IUPAC Name |

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-18(17-8-4-5-9-19-17)22-11-15(12-22)23-10-14(20-21-23)13-25-16-6-2-1-3-7-16/h1-10,15H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLOVQCPPGJISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=N2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

- The target compound and ’s analogue both utilize azetidine and triazole motifs but differ in substituents. The pyridin-4-yl oxymethyl group in may enhance water solubility compared to the phenoxymethyl group in the target compound.

- Compounds in (9a–e) replace the azetidine with a benzodiazole-thiazole system, likely increasing molecular weight and altering pharmacokinetic profiles.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

- Melting Points: reports melting points for 9a–e ranging from 148–225°C, suggesting that the phenoxymethyl triazole moiety contributes to higher thermal stability compared to dihydropyrazole derivatives (e.g., ’s compound, which likely has lower melting points due to reduced rigidity).

- Lipophilicity: The phenoxymethyl group (logP ~2.5 estimated) in the target compound may confer higher membrane permeability than ’s pyridin-4-yl oxymethyl group (logP ~1.8), which has a polar pyridine oxygen.

Crystallographic and Spectral Characterization

- X-ray Refinement : SHELX software () is widely used for crystallographic analysis of similar compounds. The azetidine ring’s puckering parameters and triazole planarity could be determined using this tool, aiding in structure-activity relationship (SAR) studies .

- Spectroscopic Data : IR and NMR spectra for triazole-containing compounds () show characteristic peaks (e.g., triazole C–H stretch at ~3100 cm⁻¹; pyridine protons at δ 8.5–9.0 ppm), which align with expected data for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.